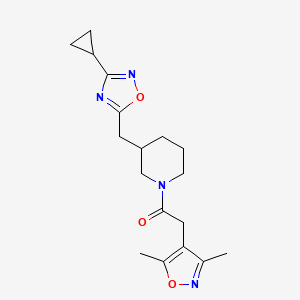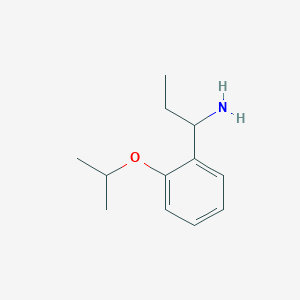
1-(2-异丙氧基苯基)丙-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropoxyphenyl)propan-1-amine is a biochemical used for proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .
Synthesis Analysis
The synthesis of 1-(2-Isopropoxyphenyl)propan-1-amine and similar compounds can be achieved through transaminase-mediated methods . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of 1-(2-Isopropoxyphenyl)propan-1-amine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving 1-(2-Isopropoxyphenyl)propan-1-amine are typically catalyzed by transaminases . These enzymes offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .科学研究应用
在代谢组学和疾病风险评估中的应用
代谢组学和糖尿病风险预测1-(2-异丙氧基苯基)丙-1-胺作为胺类中的一个分支,为代谢组学领域做出了贡献。王等人(2011 年)探索了代谢物谱(包括胺类)对糖尿病发病的预测能力。他们发现血液样本中的特定氨基酸和胺类可以预测糖尿病的发展,强调了这些化合物在疾病早期检测和干预策略中的潜力 (王等人,2011 年)。
致癌风险和遗传关联在癌症研究领域,与 1-(2-异丙氧基苯基)丙-1-胺相关的化合物因其遗传毒性潜力和与癌症风险的关联而受到研究。小泽等人(2002 年)研究了负责激活致癌芳香胺的酶的基因型相互作用,阐明了对尿路上皮癌的遗传易感性。他们的研究强调了了解个体遗传变异在评估接触芳香胺的癌症风险方面的重要性 (小泽等人,2002 年)。
了解帕金森症该化合物与神经退行性疾病研究相关,特别是在研究帕金森症等疾病的病因学时。戴维斯等人(1979 年)讨论了接触与 1-(2-异丙氧基苯基)丙-1-胺结构相似的化合物如何导致持续性帕金森症,突出了某些胺类的神经毒性潜力及其在运动功能障碍中的作用 (戴维斯等人,1979 年)。
环境和职业健康
农药接触和健康影响1-(2-异丙氧基苯基)丙-1-胺在结构上与农药中使用的化合物相关。怀亚特等人(2002 年)评估了城市环境中接触 2-异丙氧基苯酚(百草枯代谢物,一种农药)的情况。他们的研究强调了农药接触的普遍性及其潜在的健康影响,尤其是在怀孕等脆弱阶段 (怀亚特等人,2002 年)。
作用机制
安全和危害
属性
IUPAC Name |
1-(2-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVEYUDDDARPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxyphenyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


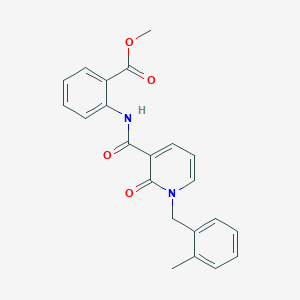

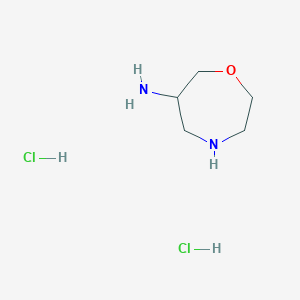
![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)
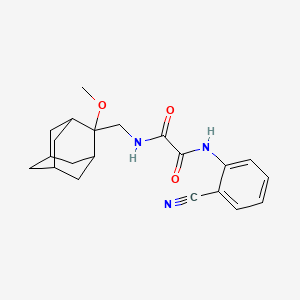
![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)
